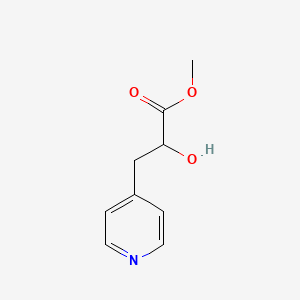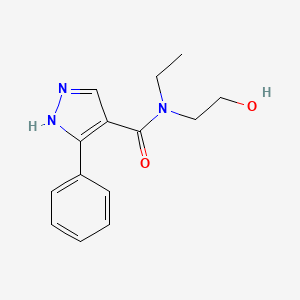![molecular formula C28H25FN4O3S B1650523 N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide CAS No. 1185125-51-2](/img/structure/B1650523.png)
N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide typically involves multiple steps, including the formation of the benzodioxole, fluorophenyl, and pyrido-thieno-diazepine moieties. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions.
Construction of Pyrido-Thieno-Diazepine Core: This complex structure is typically synthesized through multi-step reactions involving cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1,3-benzodioxol-5-yl)ethyl)-5-(4-fluorophenyl)thieno(2,3-d)pyrimidin-4-amine
- N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide
- 5-({(4-chloro-3-nitrophenyl)sulfonylamino}methyl)-1,3-benzodioxole
Uniqueness
The uniqueness of N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide lies in its complex structure, which combines multiple heterocyclic systems. This structural complexity may confer unique biological activities and properties that are not observed in simpler compounds.
Propiedades
Número CAS |
1185125-51-2 |
|---|---|
Fórmula molecular |
C28H25FN4O3S |
Peso molecular |
516.6 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide |
InChI |
InChI=1S/C28H25FN4O3S/c1-31-12-10-20-21-14-33(28(34)30-19-8-9-23-24(13-19)36-16-35-23)26(17-4-6-18(29)7-5-17)22-3-2-11-32(22)27(21)37-25(20)15-31/h2-9,11,13,26H,10,12,14-16H2,1H3,(H,30,34) |
Clave InChI |
APGQEDFOSKLZKD-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2CN(C(C4=CC=CN43)C5=CC=C(C=C5)F)C(=O)NC6=CC7=C(C=C6)OCO7 |
SMILES canónico |
CN1CCC2=C(C1)SC3=C2CN(C(C4=CC=CN43)C5=CC=C(C=C5)F)C(=O)NC6=CC7=C(C=C6)OCO7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B1650441.png)
amine hydrochloride](/img/structure/B1650442.png)


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(furan-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B1650448.png)
![N-[4-({[1-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B1650449.png)
![tert-butyl N-[1-(benzylamino)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1650453.png)


![2-[[2-Hydroxy-3-(thiophen-2-ylmethoxy)propyl]amino]-2-methylpropan-1-ol](/img/structure/B1650457.png)
![N-[4-(4-hydroxyphenyl)butan-2-yl]-2-piperidin-4-ylacetamide](/img/structure/B1650458.png)
![5-(4-Methanesulfonylphenyl)-11-methyl-3-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650460.png)
![(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone](/img/structure/B1650463.png)
